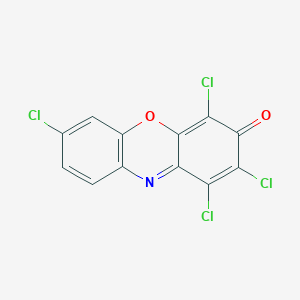![molecular formula C12H14BrNO5 B14217176 N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine CAS No. 820219-26-9](/img/structure/B14217176.png)
N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a bromo group and two methoxy groups attached to a phenyl ring, which is further connected to an acetyl group and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxyphenylacetic acid, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-2,5-dimethoxyphenylacetic acid.
Acetylation: The brominated product is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form 4-bromo-2,5-dimethoxyphenylacetyl chloride.
Coupling with Glycine: The final step involves coupling the acetyl chloride with glycine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted phenylacetylglycine derivatives.
Aplicaciones Científicas De Investigación
N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2,5-dimethoxyphenethylamine
- 2,5-Dimethoxy-4-bromophenethylamine
- 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine
Uniqueness
N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine is unique due to its specific structural features, including the presence of both an acetyl group and glycine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
820219-26-9 |
|---|---|
Fórmula molecular |
C12H14BrNO5 |
Peso molecular |
332.15 g/mol |
Nombre IUPAC |
2-[[2-(4-bromo-2,5-dimethoxyphenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H14BrNO5/c1-18-9-5-8(13)10(19-2)3-7(9)4-11(15)14-6-12(16)17/h3,5H,4,6H2,1-2H3,(H,14,15)(H,16,17) |
Clave InChI |
IVYCLSFQKOTVSV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CC(=O)NCC(=O)O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)
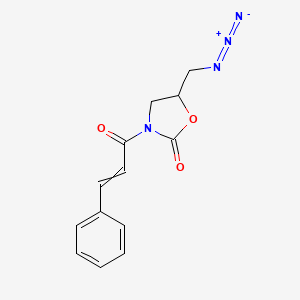
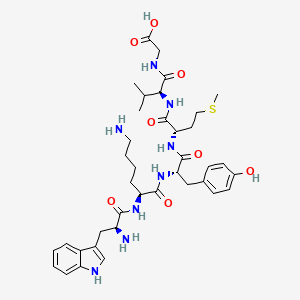
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

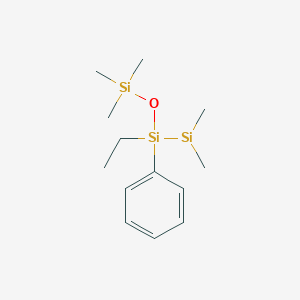
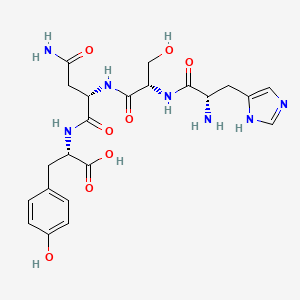
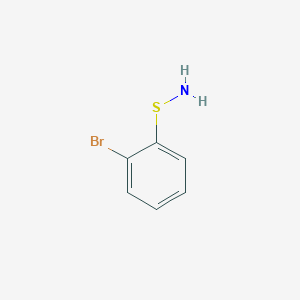
![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)
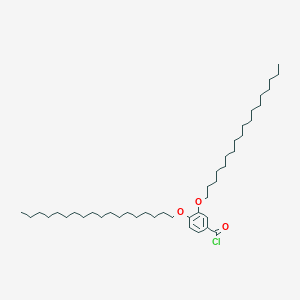
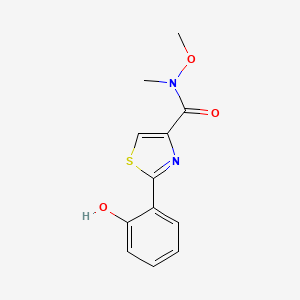

![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
